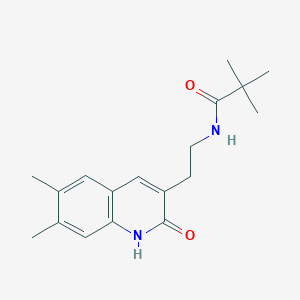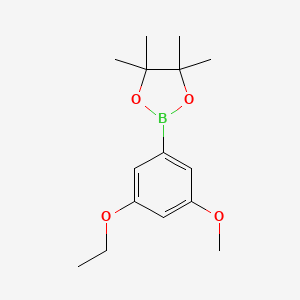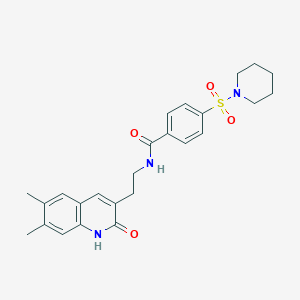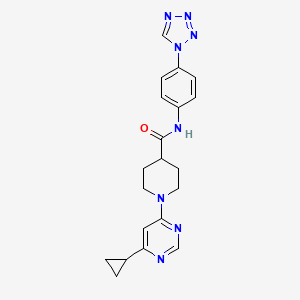![molecular formula C11H17NO2 B2477826 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2189893-80-7](/img/structure/B2477826.png)
1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one is an organic compound that features a pyrrolidine ring and an oxolane ring connected by a prop-2-en-1-one linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of oxolane derivatives with pyrrolidine and prop-2-en-1-one under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the oxolane, followed by nucleophilic attack on the prop-2-en-1-one. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be used to facilitate the reaction, and the process is typically monitored using techniques like gas chromatography to ensure product purity.
化学反应分析
Types of Reactions
1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the prop-2-en-1-one moiety to a propanol derivative.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Halogenated reagents like bromine in an organic solvent such as dichloromethane.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of propanol derivatives.
Substitution: Formation of halogenated oxolane derivatives.
科学研究应用
1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
相似化合物的比较
Similar Compounds
1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]propan-2-one: Similar structure but with a saturated propan-2-one linker.
1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]but-2-en-1-one: Similar structure but with a longer but-2-en-1-one linker.
Uniqueness
1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one is unique due to its specific combination of the oxolane and pyrrolidine rings with a prop-2-en-1-one linker, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
属性
IUPAC Name |
1-[3-(oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-11(13)12-5-3-9(7-12)10-4-6-14-8-10/h2,9-10H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIOHXWOSKDGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2477743.png)
![2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2477744.png)
![3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride](/img/structure/B2477747.png)
![5-[(2-Nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2477749.png)

![7-O-tert-butyl 2-O-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B2477752.png)

![1-(3-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea](/img/structure/B2477756.png)


![2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2477761.png)



